molecular formula C15H13FO3 B14028342 4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid

Cat. No.: B14028342
M. Wt: 260.26 g/mol
InChI Key: QAJLNHFJSBCPMW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by fluorination and methylation reactions . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-carboxy-5-fluoro-2-methylbenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-2-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Lacks the fluorine and methyl groups, making it less versatile in certain reactions.

    5-Fluoro-2-methylbenzoic acid: Lacks the benzyloxy group, which reduces its potential for further functionalization.

    4-(Benzyloxy)-2-methylbenzoic acid: Lacks the fluorine atom, which may affect its stability and reactivity.

Uniqueness

4-(Benzyloxy)-5-fluoro-2-methylbenzoic acid is unique due to the combination of the benzyloxy, fluorine, and methyl groups. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

5-fluoro-2-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3/c1-10-7-14(13(16)8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QAJLNHFJSBCPMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)OCC2=CC=CC=C2

Origin of Product

United States

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